Decane-d22

Description

The exact mass of the compound Decane-d22 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Decane-d22 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Decane-d22 including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-docosadeuteriodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22/c1-3-5-7-9-10-8-6-4-2/h3-10H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIOQZVSQGTUSAI-DNYWURFXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369766 | |

| Record name | Decane-d22 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16416-29-8 | |

| Record name | Decane-d22 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | n-Decan-D22 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Definitive Guide to the Physical Properties of Decane-d22: A Resource for Researchers

This technical guide provides a comprehensive overview of the core physical properties of Decane-d22 (Perdeuterated decane), a critical isotopically labeled compound in advanced research and development. Designed for researchers, scientists, and drug development professionals, this document synthesizes key data with practical insights, ensuring a thorough understanding of this essential molecule.

Introduction: The Significance of Isotopic Labeling in Decane

Decane-d22, with the chemical formula C₁₀D₂₂, is a saturated alkane in which all 22 hydrogen atoms have been replaced by their heavier isotope, deuterium. This isotopic substitution, while seemingly subtle, imparts distinct physical and chemical characteristics to the molecule. The increased mass and altered vibrational energy of the carbon-deuterium (C-D) bonds compared to carbon-hydrogen (C-H) bonds are the primary drivers of these differences. Understanding these properties is paramount for its effective application in fields such as neutron scattering, NMR spectroscopy, and metabolic pathway analysis, where the deuterium label serves as a powerful analytical probe.[1][2]

Core Physical Properties of Decane-d22

The physical properties of Decane-d22 are a direct consequence of its molecular structure and isotopic composition. The following table summarizes the key quantitative data for this compound, with comparisons to its non-deuterated counterpart, n-Decane, to highlight the isotopic effects.

| Physical Property | Decane-d22 | n-Decane | Isotopic Effect |

| Molecular Formula | C₁₀D₂₂ | C₁₀H₂₂ | - |

| CAS Number | 16416-29-8 | 124-18-5 | - |

| Molecular Weight | 164.42 g/mol [3][4] | 142.28 g/mol [5] | Increased mass due to deuterium |

| Density | ~0.842 g/mL at 25 °C[6][7][8][9] | ~0.730 g/mL at 20 °C | Higher density due to heavier isotope |

| Boiling Point | 174 °C (lit.)[6][7][8][9] | 174.1 °C[5] | Minimal change |

| Melting Point | -30 °C (lit.)[6][7][8][9] | -29.7 °C[5] | Minimal change |

| Refractive Index (n20/D) | 1.407 (lit.)[6][7][8][9] | ~1.411 at 20 °C[10] | Slightly lower refractive index |

| Isotopic Purity | Typically ≥98 atom % D[1] | N/A | High enrichment is crucial for applications |

Expert Insight: The significant increase in density is a direct and predictable consequence of the greater mass of deuterium compared to protium. However, the minimal changes in boiling and melting points are noteworthy. These phase transition temperatures are primarily governed by the strength of intermolecular van der Waals forces. While deuteration slightly alters bond polarizability and vibrational modes, the overall effect on these non-covalent interactions in a non-polar molecule like decane is less pronounced.[11]

The Role of Physical Properties in Key Applications

The unique physical properties of Decane-d22 are fundamental to its utility in various advanced scientific techniques.

Neutron Scattering

In small-angle neutron scattering (SANS), the large difference in the neutron scattering length between hydrogen and deuterium is exploited to create "contrast".[12][13] By selectively deuterating components within a complex system, researchers can effectively make certain parts "visible" or "invisible" to neutrons. For instance, in studies of microemulsions or polymer blends, using Decane-d22 as the oil phase allows for the clear visualization of hydrogen-containing surfactant layers or aqueous domains.[14][15][16] The density of Decane-d22 is a critical parameter in these experiments for calculating scattering length densities and interpreting the resulting data.

Sources

- 1. Deuteration - ThalesNano [thalesnano.com]

- 2. synmr.in [synmr.in]

- 3. che.utah.edu [che.utah.edu]

- 4. Gas pycnometer - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. refractometer.pl [refractometer.pl]

- 7. wp.optics.arizona.edu [wp.optics.arizona.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. matestlabs.com [matestlabs.com]

- 10. hinotek.com [hinotek.com]

- 11. Non-Covalent Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Deuteration Aiming for Neutron Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ncnr.nist.gov [ncnr.nist.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Navigating the Isotopic Frontier: A Technical Guide to Perdeuterated Decane (Decane-d22)

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical and pharmaceutical sciences, the strategic substitution of hydrogen with its stable, heavier isotope, deuterium (²H or D), offers a powerful tool for elucidating reaction mechanisms, enhancing analytical precision, and optimizing drug metabolism. Perdeuterated decane, or decane-d22, stands as a quintessential example of a simple molecule with profound utility. This in-depth technical guide provides a comprehensive exploration of the chemical structure, synthesis, and multifaceted applications of decane-d22, grounded in field-proven insights for the discerning researcher.

Core Molecular Attributes of Decane-d22

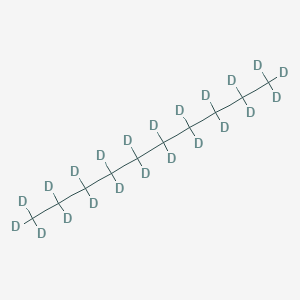

Decane-d22 is the fully deuterated isotopologue of n-decane, an alkane hydrocarbon with ten carbon atoms. Every hydrogen atom in the n-decane molecule has been replaced by a deuterium atom.

Molecular Formula: C₁₀D₂₂[1]

Linear Formula: CD₃(CD₂)₈CD₃[2]

The fundamental difference between n-decane and decane-d22 lies in the mass of the hydrogen isotope. This seemingly subtle change has significant implications for the molecule's physical and chemical properties, which are leveraged in its various applications.

Chemical Structure and Isotopic Purity

The structure of decane-d22 is a straight chain of ten carbon atoms, with all bonding positions not occupied by other carbons being saturated with deuterium atoms.

Caption: Chemical structure of decane-d22.

Commercially available decane-d22 typically boasts high isotopic purity, often 99 atom % D or greater.[2] This high level of deuterium enrichment is crucial for its applications, ensuring minimal interference from protonated or partially deuterated species.

Physicochemical Properties

The substitution of hydrogen with deuterium results in a notable increase in molecular weight and slight alterations in physical properties compared to its non-deuterated counterpart, n-decane.

| Property | Decane-d22 | n-Decane |

| Molecular Weight | 164.42 g/mol [1][2] | 142.28 g/mol |

| Boiling Point | 174 °C[2] | 174.1 °C |

| Melting Point | -30 °C[2] | -29.7 °C |

| Density (at 25°C) | 0.842 g/mL[2] | 0.73 g/mL |

Synthesis of Perdeuterated Alkanes

The synthesis of perdeuterated alkanes like decane-d22 is challenging, requiring methods that ensure high deuterium incorporation without compromising the structural integrity of the carbon skeleton.[3] Common strategies involve catalytic hydrogen-deuterium (H/D) exchange reactions.

One established method is the liquid-phase exchange between the hydrocarbon and deuterium gas over a supported transition metal catalyst.[4] This approach is particularly suitable for higher molecular weight hydrocarbons that are difficult to handle in the gas phase.

Experimental Protocol: Liquid-Phase Catalytic Deuteration

This protocol provides a generalized methodology for the perdeuteration of a long-chain alkane like n-decane.

Materials:

-

n-Decane

-

Deuterium gas (D₂)

-

Supported catalyst (e.g., Platinum or Palladium on carbon)

-

Reaction vessel suitable for high temperature and pressure

Procedure:

-

Introduce the n-decane and the catalyst into the reaction vessel.

-

Purge the system with an inert gas, such as argon, to remove air.

-

Introduce deuterium gas into the vessel to the desired pressure.

-

Heat the mixture to the reaction temperature (e.g., 190-200 °C) with vigorous stirring to ensure efficient gas-liquid contact.

-

Maintain the reaction for a sufficient duration to achieve high levels of deuteration, monitoring the progress by taking small samples for analysis (e.g., by mass spectrometry).

-

After the reaction is complete, cool the vessel to room temperature and carefully vent the excess deuterium gas.

-

Separate the catalyst from the liquid product by filtration.

-

Purify the resulting decane-d22, typically by distillation, to remove any potential byproducts.

Caption: Workflow for the synthesis of decane-d22.

Applications in Analytical Chemistry and Drug Development

The unique properties of decane-d22 make it a valuable tool in several areas of scientific research, most notably in Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Decane-d22 in NMR Spectroscopy

Deuterated solvents are fundamental to ¹H NMR spectroscopy because they are "invisible" in the spectrum, thus preventing the large solvent signal from overwhelming the signals of the analyte.[5][6] While common deuterated solvents like chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆) are suitable for many applications, decane-d22 serves a niche but important role as a non-polar, aprotic solvent.

Causality Behind Solvent Choice:

-

Solubility: For highly non-polar analytes that are insoluble in common deuterated solvents, decane-d22 provides an excellent alternative, ensuring a homogeneous sample for high-resolution NMR.

-

Inertness: As a saturated alkane, decane-d22 is chemically inert and less likely to interact with sensitive analytes than more polar solvents.

-

High Boiling Point: Its high boiling point (174 °C) allows for variable temperature NMR studies to be conducted over a wide range.

Protocol for using Decane-d22 as an NMR Solvent:

-

Ensure all glassware, including the NMR tube, is thoroughly dried to prevent contamination with water.

-

Dissolve a sufficient amount of the non-polar analyte in decane-d22. For ¹H NMR, a concentration of 2-10 mg in 0.6-1 mL of solvent is typical.[7]

-

Filter the solution if any particulate matter is present.

-

Transfer the solution to a 5 mm NMR tube, ensuring a sample depth of at least 4.5 cm.[7]

-

Acquire the NMR spectrum. Note that since decane-d22 is fully deuterated, a field/frequency lock on the deuterium signal can be established to stabilize the magnetic field.[8]

It is also possible to perform ²H (deuterium) NMR on decane-d22 itself. This technique can be used to confirm the extent of deuteration and to study molecular dynamics in anisotropic environments, such as lipid membranes.[9]

Decane-d22 as an Internal Standard in Mass Spectrometry

In quantitative analysis using Liquid Chromatography-Mass Spectrometry (LC-MS), stable isotope-labeled internal standards (SIL-IS) are considered the "gold standard".[3][10] Decane-d22 is an ideal internal standard for the quantification of non-polar analytes, such as other hydrocarbons, lipids, or lipophilic drugs.

The Rationale for Using Deuterated Internal Standards:

-

Co-elution: A deuterated internal standard is chemically almost identical to the analyte, meaning it will have a very similar, if not identical, retention time in chromatography.[1] This ensures that both the analyte and the internal standard experience the same matrix effects at the same time.[2]

-

Correction for Variability: Any loss of sample during extraction, handling, or injection, as well as fluctuations in the mass spectrometer's ionization efficiency, will affect the analyte and the deuterated internal standard to the same extent.[11] By measuring the ratio of the analyte to the internal standard, these sources of error are effectively cancelled out, leading to highly accurate and precise quantification.[11]

-

High Mass Shift: The replacement of 22 hydrogen atoms with deuterium results in a mass increase of 22 Da. This large mass shift ensures that the mass spectrometric signals of the analyte and decane-d22 are well-separated and do not interfere with each other.[1]

Protocol for Bioanalytical Quantification using Decane-d22 as an Internal Standard:

-

Preparation of Working Solutions: Prepare a stock solution of the non-polar analyte and a separate stock solution of decane-d22 in a suitable organic solvent. From the decane-d22 stock, prepare a working internal standard solution at a fixed concentration.

-

Sample Preparation: To all samples (calibration standards, quality controls, and unknowns), add a precise volume of the decane-d22 working internal standard solution at the very beginning of the sample preparation process.

-

Extraction: Perform the extraction of the analyte from the biological matrix (e.g., plasma, tissue homogenate) using a suitable technique for non-polar compounds, such as liquid-liquid extraction (LLE) with a non-polar solvent like hexane or methyl tert-butyl ether.

-

Analysis by LC-MS/MS:

-

Chromatography: Use a reverse-phase C18 or C8 column with a mobile phase gradient suitable for eluting non-polar compounds (e.g., a gradient of water with an organic modifier like acetonitrile or methanol).

-

Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Set up one MRM transition for the analyte and another for decane-d22.

-

-

Quantification: Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the calibration standards. Determine the concentration of the analyte in the unknown samples from this curve.

Caption: Bioanalytical workflow using decane-d22 as an internal standard.

The Kinetic Isotope Effect in Drug Development

The Carbon-Deuterium (C-D) bond is stronger than the Carbon-Hydrogen (C-H) bond. This difference in bond strength gives rise to the kinetic isotope effect (KIE), where reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond. In drug development, this principle can be exploited to improve the metabolic stability of a drug candidate. If a drug is metabolized by enzymatic cleavage of a C-H bond, replacing that hydrogen with deuterium can slow down its metabolism, potentially leading to a longer half-life, reduced dosing frequency, and an improved safety profile. While decane-d22 itself is not a therapeutic agent, it serves as a model compound for understanding the behavior of deuterated aliphatic chains, which are common motifs in drug molecules.

Analytical Characterization of Decane-d22

The identity and purity of decane-d22 are confirmed using standard analytical techniques.

-

Mass Spectrometry: In electron ionization mass spectrometry (EI-MS), alkanes typically show a series of fragment ions corresponding to the loss of alkyl groups, with peaks separated by 14 mass units (a CH₂ group).[12] For decane-d22, this pattern would be observed with fragments corresponding to the loss of deuterated alkyl groups (e.g., CD₃, C₂D₅), leading to peaks separated by 16 mass units (a CD₂ group). The molecular ion peak (M⁺) would be observed at m/z = 164.

-

NMR Spectroscopy:

-

¹H NMR: A ¹H NMR spectrum of high-purity decane-d22 would show no significant signals, confirming the high level of deuteration.

-

¹³C NMR: The ¹³C NMR spectrum would show signals for the carbon atoms, but they would appear as multiplets due to coupling with the attached deuterium atoms (spin I=1). For example, a CD₂ group would appear as a quintet (1:2:3:2:1 intensity ratio), and a CD₃ group would appear as a septet (1:3:6:7:6:3:1 intensity ratio).[13]

-

²H NMR: The ²H NMR spectrum provides the most direct confirmation of deuteration, showing signals in the alkane region of the spectrum.[9][14]

-

Handling and Storage

As with many deuterated compounds, proper handling and storage are essential to maintain isotopic and chemical purity. Decane-d22 should be stored in a tightly sealed container to prevent atmospheric moisture ingress, which could lead to H/D exchange over time, although this is less of a concern for C-D bonds in alkanes compared to more labile positions. It should be stored in a cool, dry, well-ventilated area away from sources of ignition, as it is a flammable liquid.[2]

Conclusion

Decane-d22, though simple in structure, is a highly versatile and powerful tool for the modern researcher. Its utility as a non-polar NMR solvent and, more significantly, as a "gold standard" internal standard for the quantification of non-polar analytes in complex matrices, underscores the importance of isotopic labeling in achieving analytical excellence. A thorough understanding of its properties, synthesis, and the principles behind its application allows scientists and drug development professionals to leverage this compound to its full potential, ensuring the generation of robust, reliable, and defensible scientific data.

References

-

Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? (n.d.). SciSpace. Retrieved January 13, 2026, from [Link]

-

Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings. (n.d.). Retrieved January 13, 2026, from [Link]

-

Deuterated internal standards and bioanalysis by AptoChem. (n.d.). AptoChem. Retrieved January 13, 2026, from [Link]

-

Hydrogen/Deuterium (H/D) Exchange Catalysis in Alkanes. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc. Retrieved January 13, 2026, from [Link]

-

Applications of Supported Transition Metal Complexes in Catalytic Perdeuteration of Hydrocarbons for NMR and Neutron Scattering Studies. (2025, November 15). ResearchGate. Retrieved January 13, 2026, from [Link]

-

The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). (2021, July 1). LCGC. Retrieved January 13, 2026, from [Link]

-

Deuterium NMR. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved January 13, 2026, from [Link]

-

Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach. (n.d.). Retrieved January 13, 2026, from [Link]

-

Measuring 2H NMR Spectra. (2008, February 28). University of Ottawa NMR Facility Blog. Retrieved January 13, 2026, from [Link]

-

Performing no-D NMR Experiments in TopSpin and IconNMR. (2025, May 22). Retrieved January 13, 2026, from [Link]

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Retrieved January 13, 2026, from [Link]

-

The mechanism of the catalytic exchange reaction between deuterium and water. (n.d.). Sci-Hub. Retrieved January 13, 2026, from [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). YouTube. Retrieved January 13, 2026, from [Link]

-

Selection Guide on Deuterated Solvents for NMR. (2025, February 19). Labinsights. Retrieved January 13, 2026, from [Link]

-

Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc. Retrieved January 13, 2026, from [Link]

-

A Mini Review on Liquid Phase Catalytic Exchange for Hydrogen Isotope Separation: Current Status and Future Potential. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]

-

Catalytic Transfer Deuteration and Hydrodeuteration: Emerging Techniques to Selectively Transform Alkenes and Alkynes to Deuterated Alkanes. (2021, July 12). PubMed. Retrieved January 13, 2026, from [Link]

-

Stable deuterium internal standard for the isotope-dilution LC-MS/MS analysis of elastin degradation. (2013, September 15). PubMed. Retrieved January 13, 2026, from [Link]

-

How to make an NMR sample. (n.d.). Retrieved January 13, 2026, from [Link]

-

Deuterium H-NMR in the SCS NMR Lab – UI500NB Only. (2016, July 29). Retrieved January 13, 2026, from [Link]

-

Deuterium (2H) measurements on a Spinsolve benchtop NMR system. (2021, July 7). Magritek. Retrieved January 13, 2026, from [Link]

-

Deuterium nuclear magnetic resonance ( 2 H NMR) spectra of d... (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Mass Spectrometry Fragmentation Patterns. (n.d.). Chad's Prep®. Retrieved January 13, 2026, from [Link]

-

Fragmentation of Alkane. (n.d.). Retrieved January 13, 2026, from [Link]

-

Exploring New Techniques for Precision Deuteration of Alkenes and Alkynes. (n.d.). ProQuest. Retrieved January 13, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 13, 2026, from [Link]

-

Why is deuterated solvent used in NMR analysis? (n.d.). TutorChase. Retrieved January 13, 2026, from [Link]

-

13C NMR of "Perdeuterated" Solvents. (2010, October 28). University of Ottawa NMR Facility Blog. Retrieved January 13, 2026, from [Link]

-

mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved January 13, 2026, from [Link]

-

Effects of deuteration on solid-state NMR spectra of single peptide crystals and oriented protein samples. (2019, September 24). PubMed. Retrieved January 13, 2026, from [Link]

-

Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). (n.d.). Study Mind. Retrieved January 13, 2026, from [Link]

-

Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. (2021, May 18). NIH. Retrieved January 13, 2026, from [Link]

-

Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. (2025, September 12). NIH. Retrieved January 13, 2026, from [Link]

-

Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays. (n.d.). PubMed. Retrieved January 13, 2026, from [Link]

-

Synthesis of completely deuterated hydrocarbons. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Practical approaches to labelling terminal alkynes with deuterium. (n.d.). PMC - NIH. Retrieved January 13, 2026, from [Link]

-

Which internal standard? Deuterated or C13 enriched? (2013, March 14). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment. (2012, November 8). PubMed. Retrieved January 13, 2026, from [Link]

-

Synthesis of para-Deuterated 1-Methoxynaphthalene. (2024, January 30). YouTube. Retrieved January 13, 2026, from [Link]

Sources

- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. tutorchase.com [tutorchase.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. resolvemass.ca [resolvemass.ca]

- 9. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. University of Ottawa NMR Facility Blog: 13C NMR of "Perdeuterated" Solvents [u-of-o-nmr-facility.blogspot.com]

- 14. University of Ottawa NMR Facility Blog: Measuring 2H NMR Spectra [u-of-o-nmr-facility.blogspot.com]

The Quintessential Internal Standard: A Technical Guide to Decane-d22 in Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analytical chemistry, particularly within the realms of chromatography and mass spectrometry, the pursuit of precision and accuracy is paramount. The variability inherent in sample preparation, instrumental drift, and matrix effects presents a persistent challenge to achieving reliable data. The strategic use of a stable isotope-labeled internal standard is the cornerstone of robust analytical methodologies, and among these, Decane-d22 has emerged as a vital tool for the quantification of volatile and semi-volatile organic compounds. This guide provides an in-depth exploration of Decane-d22, from its fundamental properties to its practical application in a validated analytical workflow, designed to empower researchers in drug development and other scientific disciplines with the knowledge to implement this superior internal standard.

The Foundation of Precision: Understanding Decane-d22

Decane-d22 is the fully deuterated isotopologue of n-decane, a straight-chain alkane. In this molecule, all 22 hydrogen atoms have been replaced by deuterium, a stable, non-radioactive isotope of hydrogen. This isotopic substitution results in a compound that is chemically identical to its non-labeled counterpart but possesses a distinct, higher molecular weight. This seemingly subtle difference is the key to its efficacy as an internal standard in mass spectrometry-based assays.

Physicochemical Properties of Decane-d22

A thorough understanding of the physical and chemical properties of Decane-d22 is essential for its effective implementation. The following table summarizes its key characteristics.

| Property | Value | Source(s) |

| CAS Number | 16416-29-8 | , , |

| Molecular Formula | C₁₀D₂₂ | |

| Molecular Weight | 164.42 g/mol | , |

| Linear Formula | CD₃(CD₂)₈CD₃ | |

| Boiling Point | 174 °C | |

| Melting Point | -30 °C | |

| Density | 0.842 g/mL at 25 °C | |

| Form | Liquid |

The Causality of Choice: Why Decane-d22 is a Superior Internal Standard

The selection of an internal standard is a critical decision in method development. The ideal internal standard should not be naturally present in the samples, should co-elute with the analyte of interest, and should not interfere with the detection of other compounds. Deuterated analogs of the target analyte are often considered the "gold standard" for internal standards in mass spectrometry.

While Decane-d22 is not the deuterated analog of a specific drug molecule, its utility lies in its application for the analysis of classes of compounds, particularly in instances where a deuterated analog of every analyte is not feasible or available. Its non-polar, aliphatic nature makes it an excellent choice for the quantification of:

-

Volatile Organic Compounds (VOCs): In environmental analysis and industrial hygiene, Decane-d22 can serve as a robust internal standard for the quantification of various hydrocarbons and other non-polar VOCs in air, water, and soil samples.

-

Petroleum Hydrocarbons: In the analysis of fuels and crude oil, Decane-d22 can be used to accurately quantify the various paraffin, isoparaffin, aromatic, naphthene, and olefin (PIANO) components.

-

Fragrance and Flavor Compounds: Many fragrance and flavor compounds are volatile or semi-volatile and are amenable to GC-MS analysis. Decane-d22 can be a suitable internal standard for the quantification of non-polar fragrance allergens and other aroma compounds.

The workflow for employing a deuterated internal standard like Decane-d22 in a quantitative analysis is a systematic process designed to ensure data integrity.

Figure 1: A typical workflow for quantitative analysis using Decane-d22 as an internal standard.

Field-Proven Methodology: A Representative Protocol for the Quantification of Volatile Organic Compounds (VOCs) using Decane-d22

The following is a detailed, step-by-step protocol for the analysis of VOCs in an aqueous matrix using Decane-d22 as an internal standard. This protocol is a representative example based on established methodologies for VOC analysis by GC-MS and should be validated for the specific analytes and matrix of interest.

Preparation of Standards and Reagents

-

Decane-d22 Internal Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of neat Decane-d22 and dissolve in 100 mL of purge-and-trap grade methanol.

-

Working Internal Standard Solution (5 µg/mL): Dilute the stock solution 1:20 with methanol.

-

VOC Calibration Stock Solution (100 µg/mL): Prepare a stock solution containing the target VOC analytes in methanol.

-

Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, and 100 ng/mL) by spiking appropriate volumes of the VOC calibration stock solution into reagent-free water.

Sample Preparation

-

To a 40 mL VOA vial, add 10 mL of the aqueous sample.

-

Add 10 µL of the 5 µg/mL Decane-d22 working internal standard solution to the vial. This results in a final internal standard concentration of 5 ng/mL.

-

Prepare calibration standards and quality control samples in the same manner.

-

The samples are now ready for purge-and-trap concentration and GC-MS analysis.

GC-MS Instrumental Parameters

-

Gas Chromatograph (GC):

-

Column: 30 m x 0.25 mm ID x 1.4 µm film thickness, mid-polarity capillary column

-

Oven Program: 35 °C (hold 5 min), ramp to 150 °C at 4 °C/min, then ramp to 220 °C at 10 °C/min (hold 2 min)

-

Injector: Splitless mode, 200 °C

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Monitored Ions:

-

Decane-d22: m/z 70, 84 (quantification ion), 164

-

Target Analytes: Select appropriate quantification and qualifier ions for each analyte.

-

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Data Analysis and Quantification

-

Integrate the peak areas for the quantification ions of the target analytes and Decane-d22.

-

Calculate the response factor (RF) for each analyte relative to Decane-d22 for each calibration standard.

-

Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the analyte. A linear regression with a weighting of 1/x is typically used.

-

Determine the concentration of the target analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

Decane-d22 stands as a robust and reliable internal standard for the quantitative analysis of a wide range of volatile and semi-volatile organic compounds by GC-MS. Its chemical inertness, distinct mass shift, and similar physicochemical properties to many non-polar analytes make it an ideal choice for correcting for analytical variability and ensuring the integrity of quantitative data. By understanding the principles of isotope dilution and implementing a validated analytical protocol, researchers in drug development and other scientific fields can leverage the power of Decane-d22 to achieve the highest levels of accuracy and precision in their measurements.

References

-

A. A. O. (2018). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Retrieved from [Link]

-

Grokipedia. (n.d.). Isotope dilution. Retrieved from [Link]

-

Wallenius, M., & Mayer, K. (2007). Principle of isotope dilution analysis. Retrieved from [Link]

-

Wikipedia. (2023, December 1). Isotope dilution. Retrieved from [Link]

-

MacCoss, M. J., & Matthews, D. E. (2005). Stable-isotope dilution LC–MS for quantitative biomarker analysis. Retrieved from [Link]

-

Pharmaffiliates. (2025, July 28). How Decane Assists in Controlled Release Mechanisms in Pharmaceuticals. Retrieved from [Link]

-

Owen, L. J., et al. (2011). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

-

AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Decane-d22. PubChem Compound Database. Retrieved from [Link]

-

Patsnap. (2025, July 28). Decane's Mechanism of Action in Functional Material Development. Retrieved from [Link]

-

Shimadzu Scientific Instruments. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Retrieved from [Link]

-

Midas Pharma. (n.d.). Decane-d22. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Decane. NIST Chemistry WebBook. Retrieved from [Link]

-

Wiley-VCH GmbH. (n.d.). Decane-d22. SpectraBase. Retrieved from [Link]

-

MDPI. (2023). Plant-Derived Natural Products: A Source for Drug Discovery and Development. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). Drug development: Lessons from nature. Retrieved from [Link]

Sources

- 1. Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. researchgate.net [researchgate.net]

Isotopic purity and enrichment of Decane-d22

An In-Depth Technical Guide to the Isotopic Purity and Enrichment of Decane-d22

Authored by: A Senior Application Scientist

Introduction: The Significance of Isotopic Purity in High-Value Applications

In the realms of pharmaceutical development, metabolic research, and advanced materials science, the precision of analytical measurements is paramount. Deuterated compounds, where hydrogen atoms are replaced by their heavier, stable isotope deuterium (²H or D), have become indispensable tools.[1][2] The substitution of hydrogen with deuterium imparts a predictable mass shift, allowing these molecules to serve as ideal internal standards in mass spectrometry (MS) for enhancing analytical accuracy and reproducibility.[3][4] Furthermore, the kinetic isotope effect, where the stronger carbon-deuterium bond can slow down metabolic processes, opens up avenues for developing drugs with improved pharmacokinetic profiles.[5]

Decane-d22 (CD₃(CD₂)₈CD₃), the perdeuterated analogue of n-decane, is a molecule of significant interest. Its utility spans from being a reference material in nuclear magnetic resonance (NMR) spectroscopy to a component in the synthesis of more complex deuterated molecules.[6][7] This guide provides a comprehensive technical overview of the critical aspects of Decane-d22: its synthesis, the rigorous methodologies for determining its isotopic purity and enrichment, and the implications of these parameters on its applications.

The Foundation: Synthesis of Perdeuterated n-Decane

The synthesis of highly enriched Decane-d22 is a challenging endeavor that requires careful selection of deuterium sources and reaction conditions to achieve complete isotopic substitution without compromising the chemical integrity of the alkane chain.[8]

One established method involves the catalytic exchange of hydrogen for deuterium in the gas or liquid phase.[9] This process typically utilizes a catalyst, such as platinum or palladium on a carbon support, to facilitate the exchange between n-decane and a deuterium source, often deuterium gas (D₂) or heavy water (D₂O).[9][10]

The primary challenge in the synthesis of perdeuterated alkanes is to drive the equilibrium of the H/D exchange reaction to completion, thereby maximizing the isotopic enrichment.[9] Factors such as reaction temperature, pressure of the deuterium source, catalyst activity, and reaction time are critical parameters that must be optimized to achieve high levels of deuteration while minimizing side reactions like cracking or isomerization.[9]

Illustrative Synthetic Workflow:

Below is a conceptual workflow for the synthesis of Decane-d22 via catalytic H/D exchange.

Caption: Conceptual workflow for the synthesis of Decane-d22.

Quantifying Deuteration: Isotopic Purity and Enrichment

The terms "isotopic purity" and "isotopic enrichment" are often used interchangeably, but they convey distinct information. Isotopic purity refers to the percentage of a specific isotopologue (e.g., Decane-d22) in a sample of that compound. Isotopic enrichment, on the other hand, describes the abundance of the deuterium isotope at a specific atomic position or within the entire molecule, expressed as atom percent D. For high-quality deuterated standards, both high isotopic enrichment (≥98%) and high chemical purity (>99%) are crucial.[2]

Analytical Methodologies for Isotopic Analysis

A combination of High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the comprehensive evaluation of the isotopic enrichment and structural integrity of deuterated compounds.[11][12]

High-Resolution Mass Spectrometry (HR-MS)

HR-MS is a powerful technique for determining the distribution of isotopologues in a sample.[11] By precisely measuring the mass-to-charge ratio (m/z) of the molecular ions, HR-MS can distinguish between Decane-d22 and its partially deuterated counterparts (e.g., Decane-d21, Decane-d20, etc.).

Experimental Protocol: HR-MS Analysis of Decane-d22

-

Sample Preparation: Prepare a dilute solution of the Decane-d22 sample in a suitable volatile solvent (e.g., hexane).

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electron Ionization - EI, or Chemical Ionization - CI).

-

Data Acquisition: Acquire the full scan mass spectrum in the relevant m/z range for the molecular ion of decane.

-

Data Analysis:

-

Identify the peak corresponding to the fully deuterated molecular ion ([M]⁺˙ for Decane-d22).

-

Identify and integrate the peak areas of the molecular ions of any partially deuterated species present.

-

Calculate the isotopic purity by expressing the peak area of the desired isotopologue (d22) as a percentage of the sum of the peak areas of all decane isotopologues.

-

Data Presentation: Isotopologue Distribution of a Decane-d22 Sample

| Isotopologue | Theoretical m/z ([M]⁺˙) | Observed Peak Area (Arbitrary Units) | Relative Abundance (%) |

| Decane-d22 | 164.42 | 985,000 | 98.5 |

| Decane-d21 | 163.41 | 12,000 | 1.2 |

| Decane-d20 | 162.40 | 3,000 | 0.3 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While HR-MS provides the distribution of isotopologues, NMR spectroscopy offers insights into the structural integrity and the location of any residual protons.[11][12] For Decane-d22, both ¹H NMR and ²H NMR are valuable.

-

¹H NMR: In a highly enriched Decane-d22 sample, the ¹H NMR spectrum should show only very small residual signals from the partially deuterated species. The absence of significant proton signals confirms a high degree of deuteration.[13]

-

²H NMR: The ²H NMR spectrum provides a direct signal from the deuterium nuclei. The chemical shifts in the ²H NMR spectrum can confirm that the deuterium atoms are in the expected chemical environments of a decane molecule.[13]

Experimental Protocol: NMR Analysis of Decane-d22

-

Sample Preparation: Dissolve a precise amount of the Decane-d22 sample in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) that does not have overlapping signals.

-

Instrumentation: Use a high-field NMR spectrometer.

-

¹H NMR Acquisition: Acquire a quantitative ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio for any residual proton signals.

-

²H NMR Acquisition: Acquire a ²H NMR spectrum to observe the deuterium signals.

-

Data Analysis:

-

In the ¹H spectrum, integrate any residual proton signals and compare them to a known internal standard to quantify the amount of non-deuterated species.

-

In the ²H spectrum, confirm the presence of signals at the expected chemical shifts for the CD₃ and CD₂ groups of decane.

-

Analytical Workflow Diagram:

Caption: Workflow for determining the isotopic purity of Decane-d22.

Applications and the Importance of High Isotopic Purity

The utility of Decane-d22 is directly linked to its isotopic purity. In applications where it serves as an internal standard for the quantification of n-decane or related compounds by MS, any significant presence of partially deuterated species can lead to isotopic crosstalk and compromise the accuracy of the results.[3]

In the field of drug development, deuterated compounds are used to study metabolic pathways.[14] The kinetic isotope effect can be leveraged to slow down drug metabolism, potentially leading to improved efficacy and reduced side effects.[5] In such studies, a high and well-defined level of deuteration is essential for reproducible and interpretable results.

Summary of Key Parameters for Decane-d22

| Parameter | Typical Specification | Significance |

| Chemical Formula | CD₃(CD₂)₈CD₃[15] | Defines the perdeuterated nature of the molecule. |

| Molecular Weight | 164.42 g/mol [15] | Reflects the mass increase due to deuterium substitution. |

| Isotopic Purity | ≥98 atom % D[15][16] | Ensures minimal interference from partially deuterated species. |

| Chemical Purity | ≥97%[17] | Guarantees the absence of other chemical contaminants. |

Conclusion: A Commitment to Analytical Excellence

The isotopic purity and enrichment of Decane-d22 are not mere specifications but are fundamental to its performance in demanding scientific applications. A thorough understanding and rigorous analytical control of these parameters, achieved through a combination of HR-MS and NMR, are essential for researchers, scientists, and drug development professionals who rely on the precision and reliability of deuterated compounds. As analytical techniques continue to advance, the demand for ever-higher standards of isotopic purity will undoubtedly grow, pushing the boundaries of what is achievable in chemical synthesis and analysis.

References

- ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis.

- ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

- Benchchem. Deuterated Standards in Mass Spectrometry: An In-depth Technical Guide.

- Amber Bridge New Co. (2022, June 13). Application of heavy water in various industries.

- AptoChem. Deuterated internal standards and bioanalysis.

- Landvatter, S. W. (2013, April). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Hilaris Publisher.

- Kushner, D. J., Baker, A., & Dunstall, T. G. (1999). Pharmacological uses and perspectives of heavy water and deuterated compounds. Canadian Journal of Physiology and Pharmacology, 77(2), 79-88.

- RSC Publishing. (2023, February 10). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods.

- PubMed. Pharmacological uses and perspectives of heavy water and deuterated compounds.

- RSC Publishing. (2023, February 10). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR.

- PubMed Central. (2022, July 18). Research Progress in the Medical Application of Heavy Water, Especially in the Field of D2O-Raman Spectroscopy.

- Sigma-Aldrich. Decane-d22 D 99atom 16416-29-8.

- Canadian Science Publishing. (1967). A simplified preparation of fully deuterated, high molecular weight hydrocarbons. Canadian Journal of Chemistry, 45(13), 1511-1518.

- Chemistry For Everyone. (2025, June 13). How Is Deuterium Used In NMR? [Video]. YouTube.

- Cambridge Isotope Laboratories. n-Decane (D₂₂, 99%) CP 97%.

- ARMAR Isotopes. High-Purity n-Decane-d22 for Precise NMR Spectroscopy Results.

- CDN Isotopes. n-Decane-d22.

- ProQuest. (2022). Exploring New Techniques for Precision Deuteration of Alkenes and Alkynes.

- ResearchGate. Synthesis of completely deuterated hydrocarbons.

- Oak Ridge National Laboratory. Synthesis of Deuterated Materials.

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. resolvemass.ca [resolvemass.ca]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 5. Pharmacological uses and perspectives of heavy water and deuterated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. armar-europa.de [armar-europa.de]

- 7. Synthesis of Deuterated Materials | ORNL [ornl.gov]

- 8. Exploring New Techniques for Precision Deuteration of Alkenes and Alkynes - ProQuest [proquest.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. researchgate.net [researchgate.net]

- 11. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 13. m.youtube.com [m.youtube.com]

- 14. Research Progress in the Medical Application of Heavy Water, Especially in the Field of D2O-Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 癸烷-d22 99 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 16. cdnisotopes.com [cdnisotopes.com]

- 17. isotope.com [isotope.com]

The Aliphatic Anchor: A Technical Guide to Sourcing and Applying Decane-d22 in High-Precision Analytical Science

Abstract: For researchers, scientists, and drug development professionals engaged in quantitative analysis, the integrity of analytical data is paramount. The use of stable isotope-labeled internal standards is a cornerstone of robust methodologies, particularly in mass spectrometry. This in-depth technical guide focuses on Decane-d22 (perdeuterated decane), a vital tool for the precise quantification of non-polar analytes. We will navigate the commercial landscape for procuring high-purity Decane-d22, detail the critical quality assessment parameters, and provide field-proven protocols for its application as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed to equip the reader with the expertise to confidently source, verify, and implement Decane-d22 to enhance the accuracy and reliability of their analytical workflows.

Introduction to Decane-d22: The Ideal Non-Polar Internal Standard

Decane-d22 (CD₃(CD₂)₈CD₃) is the fully deuterated isotopologue of n-decane. Its utility in analytical chemistry stems from its chemical inertness and its physical properties that mirror its non-deuterated counterpart. In mass spectrometry-based methods, an ideal internal standard should co-elute with the analyte of interest and exhibit similar ionization efficiency, but be clearly distinguishable by its mass-to-charge ratio (m/z).[1] By spiking a known quantity of Decane-d22 into every sample, calibrator, and quality control sample, variations arising from sample preparation, injection volume, and instrument response can be effectively normalized.[1] This ratiometric approach, comparing the analyte's signal to the internal standard's signal, is fundamental to achieving high precision and accuracy in quantitative analysis.

The selection of a deuterated alkane like Decane-d22 is particularly advantageous when analyzing complex matrices for non-polar compounds, such as hydrocarbons in environmental samples or specific metabolites in biological extracts. Its predictable chromatographic behavior and distinct mass shift of +22 amu make it an excellent choice for these applications.

Chapter 1: Sourcing and Procurement of High-Purity Decane-d22

The reliability of any quantitative analysis begins with the quality of the reference materials. Sourcing high-purity Decane-d22 from reputable suppliers is a critical first step. Several key commercial suppliers specialize in stable isotope-labeled compounds.

Key Commercial Suppliers:

-

Sigma-Aldrich (Merck): A major global supplier offering Decane-d22 with high isotopic purity, typically 99 atom % D, and high chemical purity. They provide comprehensive documentation, including Certificates of Analysis (C of A).

-

Cambridge Isotope Laboratories, Inc. (CIL): CIL is a world leader in the manufacture of stable isotopes and deuterated compounds. They offer n-Decane-d22 with isotopic enrichment of 99% and a chemical purity of 97% or higher, suitable for environmental analysis and as synthetic intermediates.

-

CDN Isotopes: This supplier offers n-Decane-d22 with a typical isotopic enrichment of 98 atom % D. They provide product specifications and safety data sheets readily on their website.

-

Armar Isotopes: A European supplier that provides n-Decane-d22, often with isotopic purities of 99% or greater.

-

Toronto Research Chemicals (TRC): TRC, with products available through distributors like Fisher Scientific, offers high-purity organic molecules and analytical standards, including n-Decane-d22.

-

Apollo Scientific: A UK-based supplier that provides Decane-d22 with high isotopic enrichment, typically >99.0 Atom % D.

Comparative Overview of Leading Decane-d22 Suppliers:

| Supplier | Typical Isotopic Purity (Atom % D) | Typical Chemical Purity | Available Quantities |

| Sigma-Aldrich (Merck) | 99% | ≥99% (CP) | 1g, 5g, Bulk on demand |

| Cambridge Isotope Labs (CIL) | 99% | ≥97% | 1g, 5g, Bulk on demand |

| CDN Isotopes | 98% | Not specified, but stable | 1g, 5g |

| Armar Isotopes | ≥99% | ≤100% | 1x1mL |

| Toronto Research Chemicals | Not specified | High-purity | 100mg |

| Apollo Scientific | >99.0% | Not specified | Contact for details |

Chapter 2: Quality Assessment and Verification

Upon receipt of Decane-d22, it is imperative to verify its identity and purity. The primary document for this is the supplier-provided Certificate of Analysis (C of A).

Key Parameters on a Certificate of Analysis:

-

Isotopic Enrichment: This value, expressed as "atom % D," indicates the percentage of hydrogen atoms that have been replaced by deuterium. For quantitative applications, this should be as high as possible (ideally ≥98%) to prevent any contribution to the analyte's mass signal.

-

Chemical Purity: Typically determined by Gas Chromatography (GC), this value indicates the percentage of the material that is the compound of interest, separate from any chemical impurities. High chemical purity (ideally >97-99%) is essential to avoid introducing interfering compounds into the analysis.

-

Identity Confirmation: The C of A will list the methods used to confirm the structure of the compound, which may include Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

While the C of A provides a strong baseline for quality, independent verification can be performed if the application is particularly sensitive or part of a regulated environment. A simple GC-MS analysis of the neat material or a diluted solution can confirm the retention time and mass spectrum, verifying both its chemical identity and the absence of significant impurities.

Sources

An In-depth Technical Guide to the Safety and Handling of Decane-d22

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the safety, handling, and properties of Decane-d22. Moving beyond a simple recitation of safety data sheet (SDS) points, this document synthesizes technical data with field-proven insights to ensure both experimental integrity and personnel safety. The causality behind handling protocols is explained, emphasizing the unique considerations for a deuterated, flammable, and aspiration-sensitive compound.

Section 1: Chemical Identification and Core Properties

Decane-d22 is the fully deuterated isotopologue of n-decane.[1] In this compound, all 22 hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This substitution is critical for its applications, which include use as an internal standard in environmental analysis and as a synthetic intermediate.[2] The high isotopic purity, typically ≥98 atom % D, is paramount for its function in quantitative mass spectrometry and NMR studies.[3]

Key Identifiers:

-

Chemical Name: n-Decane-d22[4]

Section 2: Hazard Identification and Risk Mitigation

Decane-d22 is classified as a hazardous substance. Its risk profile is primarily driven by its flammability and aspiration toxicity.[5][9] Understanding these hazards is the foundation of safe laboratory practice.

GHS Classification:

-

Flammable Liquids: Category 3 (H226: Flammable liquid and vapor)[4][5][7]

-

Aspiration Hazard: Category 1 (H304: May be fatal if swallowed and enters airways)[5][7][10]

-

Supplemental Hazards: EUH066 (Repeated exposure may cause skin dryness or cracking)[5][7][11]

GHS Pictograms:

| Pictogram | Hazard Class |

| Flame (GHS02) | Flammable Liquid[5] |

| Health Hazard (GHS08) | Aspiration Toxicity[5] |

Core Hazard Statements:

The H304 classification is particularly critical. This hazard is not related to chemical toxicity in the traditional sense but to the physical properties of the liquid. Due to its low viscosity and surface tension, if decane-d22 is ingested and then vomited, it can be easily aspirated (inhaled) into the lungs. This can lead to severe chemical pneumonitis, pulmonary edema, and can be fatal.[4][9] This is why the primary response to ingestion is never to induce vomiting.[9]

Key Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[9][10]

-

P280: Wear protective gloves and protective clothing.[10]

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[10]

-

P331: Do NOT induce vomiting.[10]

-

P403 + P235: Store in a well-ventilated place. Keep cool.[9]

-

P501: Dispose of contents/container to an authorized hazardous waste collection point.[10]

Section 3: Physical and Chemical Data Summary

The physical properties of decane-d22 are similar to its non-deuterated counterpart, n-decane, but with slight differences due to the increased mass of deuterium.[12][13] These properties dictate its behavior in experimental setups and are crucial for safety considerations, such as determining appropriate storage temperatures and ventilation requirements.

| Property | Value | Source(s) |

| Appearance | Colorless liquid | [1][13] |

| Molecular Weight | 164.42 g/mol | [5][7][8] |

| Density | 0.842 g/mL at 25 °C | [5][7] |

| Melting Point | -30 °C | [4][5][7] |

| Boiling Point | 174 °C | [5][7] |

| Flash Point | 46 °C (114.8 °F) | [5][7] |

| Refractive Index | n20/D 1.407 | [5][7] |

| Solubility | Insoluble in water | [1][13] |

Section 4: Protocols for Safe Handling, Storage, and Disposal

Adherence to rigorous protocols is essential not only for safety but also for maintaining the isotopic purity of the compound. Deuterated compounds can be susceptible to hydrogen-deuterium (H-D) exchange with atmospheric moisture or protic solvents.[14][15]

Experimental Protocol: Safe Handling and Dispensing

This protocol is designed to minimize exposure risk and prevent contamination.

-

Preparation:

-

Work within a certified chemical fume hood to manage flammable vapors.

-

Ensure a Class ABC fire extinguisher and a spill kit are readily accessible.

-

Don all required Personal Protective Equipment (PPE): safety glasses with side shields (or goggles), a flame-resistant lab coat, and nitrile gloves.[4][9] Nitrile provides adequate protection against incidental splashes of alkanes.

-

-

Inert Atmosphere Handling (for sensitive applications):

-

To prevent H-D exchange, particularly for long-term storage of solutions or highly sensitive analyses, handle the material under an inert atmosphere (e.g., nitrogen or argon).[14][16]

-

Allow the sealed container of decane-d22 to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture inside the vial.[14]

-

-

Dispensing:

-

Ground and bond the container and receiving equipment during transfer to prevent the buildup of static electricity, which can serve as an ignition source.[9][10]

-

Use spark-proof tools for all transfers.[9]

-

Open the container slowly to release any pressure.

-

Use a calibrated pipette or syringe for accurate and clean transfers. Avoid pouring directly from the bottle to minimize vapor release and spills.

-

-

Post-Dispensing:

-

Tightly reseal the container immediately after use.

-

Wipe down the exterior of the container and the work surface.

-

Dispose of any contaminated materials (e.g., pipette tips) in a designated, sealed hazardous waste container.[10]

-

Storage Protocol

Proper storage is critical for maintaining chemical stability and isotopic enrichment.

-

Location: Store in a cool, dry, and well-ventilated area designated for flammable liquids.[4][9] The storage area should be away from heat, sparks, and open flames.[4]

-

Container: Keep the compound in its original, tightly sealed container to prevent vapor leakage and moisture ingress.[4][9]

-

Segregation: Store away from strong oxidizing agents.

-

Stability: The compound is stable under recommended storage conditions. After extended periods (e.g., three years), it is advisable to re-analyze for chemical purity before use.[3]

Disposal Protocol

Decane-d22 and its containers must be treated as hazardous waste.

-

Waste Collection: Collect all decane-d22 waste, including contaminated absorbents and disposable labware, in a clearly labeled, sealed container.

-

Disposal Route: Dispose of the waste through a licensed hazardous waste disposal company. Do not dispose of it down the drain or with general laboratory trash.[4][10] Adhere to all local, state, and federal regulations.

Section 5: Emergency Procedures and First Aid

Rapid and correct response to an incident is vital.

First-Aid Measures

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4]

-

Skin Contact: Take off immediately all contaminated clothing. Wash the affected area with soap and plenty of water.[4][9] Seek medical attention if irritation develops or persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention.[4]

-

Ingestion: Do NOT induce vomiting. [9][10] Immediately call a poison control center or doctor. If vomiting occurs spontaneously, keep the head below the hips to prevent aspiration of the liquid into the lungs.[9] Never give anything by mouth to an unconscious person.[4]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[4][9]

-

Unsuitable Media: Do not use a heavy stream of water, as it may scatter and spread the fire.[9]

-

Specific Hazards: The vapor is heavier than air and can travel a considerable distance to an ignition source and flash back.[10] Containers may explode when heated.

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full turnout gear.[4][9]

Section 6: Accidental Release and Spill Containment Workflow

A systematic approach to spill management is essential to prevent escalation. The following workflow outlines the decision-making process for a decane-d22 spill.

Caption: Workflow for Decane-d22 Spill Response.

References

-

n-Decane-d22 Safety Data Sheet , ARMAR Isotopes, [Link]

-

Decane-d22 Chemical and Physical Properties , PubChem, National Institutes of Health, [Link]

-

Decane (C10H22) properties , Mol-Instincts, [Link]

-

Decane Overview, Formula & Structure , Study.com, [Link]

-

Decane - Wikipedia , Wikipedia, [Link]

-

n-Decane Safety Data Sheet , Carl ROTH, [Link]

Sources

- 1. Decane - Wikipedia [en.wikipedia.org]

- 2. isotope.com [isotope.com]

- 3. cdnisotopes.com [cdnisotopes.com]

- 4. armar-europa.de [armar-europa.de]

- 5. Decane-d22 D 99atom 16416-29-8 [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. デカン-d22 99 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 8. Decane-d22 | C10H22 | CID 2733135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. lgcstandards.com [lgcstandards.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. carlroth.com:443 [carlroth.com:443]

- 12. webqc.org [webqc.org]

- 13. study.com [study.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

Environmental fate and biodegradability of Decane-d22

An In-Depth Technical Guide to the Environmental Fate and Biodegradability of Decane-d22

Abstract

This technical guide provides a comprehensive analysis of the environmental fate and biodegradability of Perdeuterated n-decane (Decane-d22). As a deuterated analogue of the common C10 alkane, Decane-d22 is increasingly utilized in environmental tracer studies, analytical chemistry as an internal standard, and in mechanistic research. Understanding its behavior and persistence in the environment is therefore critical. This document synthesizes data on its physicochemical properties, explores both abiotic and biotic degradation pathways, and provides detailed protocols for standardized biodegradability testing. A key focus is placed on the kinetic isotope effect (KIE) and its profound impact on the rate of microbial degradation compared to its non-deuterated counterpart, n-decane. This guide is intended for researchers, environmental scientists, and drug development professionals who require a deep, mechanistically-grounded understanding of this specific molecule.

Physicochemical Profile and Predicted Environmental Distribution

The environmental fate of any compound is initially governed by its intrinsic physical and chemical properties.[1][2] These properties dictate its partitioning between environmental compartments such as air, water, soil, and sediment. Decane-d22, being a deuterated isotopologue of n-decane, shares very similar properties, but its increased mass influences certain characteristics like density.[3]

The high octanol-water partition coefficient (Log K_ow) and low water solubility indicate a strong tendency for Decane-d22 to sorb to organic matter in soil and sediment, limiting its mobility in aqueous systems.[1][4] Its vapor pressure and Henry's Law constant suggest a moderate potential for volatilization from surface water and moist soil.[1]

| Property | n-Decane | Decane-d22 | Significance for Environmental Fate | Source(s) |

| Molecular Formula | C₁₀H₂₂ | C₁₀D₂₂ | - | [5][6] |

| Molar Mass | 142.28 g/mol | 164.42 g/mol | Affects diffusion and volatility rates. | [5][7] |

| Appearance | Colorless liquid | Colorless liquid | - | [5] |

| Density | 0.730 g/mL at 25°C | 0.842 g/mL at 25°C | Heavier than water, but will still float due to immiscibility and surface tension. | [3][6] |

| Boiling Point | 174.1 °C | 174 °C | Low volatility under standard conditions, but can evaporate. | [3][5] |

| Melting Point | -29.7 °C | -30 °C | Remains liquid in most environmental conditions. | [3][4] |

| Water Solubility | Insoluble | Insoluble | Low mobility in groundwater; high affinity for organic matter. | [5][6] |

| Log K_ow (Octanol-Water) | ~5.01 | ~5.01 (Predicted) | Strong tendency to adsorb to soil organic carbon and bioconcentrate. | [4] |

| Vapor Pressure | 1.35 mmHg at 25°C | Similar to n-decane | Moderate potential to volatilize from surfaces. | [5] |

Abiotic Degradation Pathways

Abiotic processes, which are purely chemical or physical, can contribute to the transformation of compounds in the environment.[1][2] For alkanes, these pathways are generally slow compared to biodegradation.

-

Hydrolysis: Alkanes like decane are saturated hydrocarbons with stable C-C and C-H (or C-D) bonds. They lack hydrolyzable functional groups and are therefore considered resistant to hydrolysis under typical environmental pH and temperature conditions.

-

Photolysis: Direct photolysis, the breakdown by direct absorption of sunlight, is not significant for decane as it does not absorb light in the environmentally relevant UV spectrum (>290 nm). However, indirect photolysis can occur. In the atmosphere, decane can react with hydroxyl radicals (•OH), with an estimated atmospheric half-life of a few days. Similarly, photocatalytic degradation on the surface of semiconductor minerals like titanium dioxide (TiO₂) has been demonstrated, leading to oxidation.[8] It is expected that Decane-d22 would undergo similar indirect photolytic reactions.

Biodegradation: The Primary Fate Pathway

The primary mechanism for the ultimate removal of alkanes from the environment is microbial degradation.[9][10] Numerous bacteria, yeasts, and fungi are known to utilize n-alkanes as a source of carbon and energy.[10] Decane-d22 is expected to follow the same metabolic pathways as n-decane, but the rate of degradation is significantly impacted by isotopic substitution.

Aerobic Biodegradation

Under aerobic conditions, the most common pathway for n-alkane degradation is initiated by an oxygenase enzyme, which incorporates one atom of molecular oxygen into the alkane molecule.[10]

-

Terminal Oxidation: The process begins with the oxidation of a terminal methyl group by an alkane monooxygenase (a well-studied example being AlkB) to form the corresponding primary alcohol (1-decanol).[9][11]

-

Dehydrogenation: The alcohol is then oxidized to an aldehyde (decanal) by an alcohol dehydrogenase.

-

Aldehyde Oxidation: The aldehyde is further oxidized to a fatty acid (decanoic acid) by an aldehyde dehydrogenase.

-

β-Oxidation: The resulting fatty acid enters the β-oxidation cycle, where it is sequentially shortened by two-carbon units, generating acetyl-CoA. The acetyl-CoA then enters the citric acid cycle for energy production and biomass synthesis.

Caption: Aerobic degradation pathway of n-alkanes via terminal oxidation.

Anaerobic Biodegradation

In the absence of oxygen, certain microorganisms can degrade alkanes using alternative electron acceptors like nitrate, sulfate, or ferric iron.[12][13][14] The initial activation of the chemically inert C-H bond without oxygen is a key challenge. One of the best-characterized mechanisms is the addition of the alkane to fumarate, catalyzed by the enzyme alkylsuccinate synthase (ass) or benzylsuccinate synthase (bss) for aromatic compounds.[15]

Caption: Anaerobic degradation of n-alkanes via addition to fumarate.

The Kinetic Isotope Effect (KIE): A Critical Factor for Decane-d22

The central difference in the environmental fate of Decane-d22 versus n-decane lies in the Kinetic Isotope Effect (KIE) . The covalent bond between carbon and deuterium (C-D) has a lower zero-point energy and is therefore stronger than the carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond.

In microbial degradation, the initial enzymatic attack on the alkane, whether by an oxygenase or alkylsuccinate synthase, involves the cleavage of a C-H or C-D bond. This step is often the rate-limiting step of the entire metabolic pathway.[15] Because the C-D bond is stronger, the activation energy for this reaction is higher for Decane-d22, resulting in a significantly slower reaction rate. Studies on other deuterated hydrocarbons have shown that this effect can reduce degradation rates by a factor of six or more.[15]

This means that while Decane-d22 is biodegradable, it will persist in the environment for a longer period than n-decane under identical conditions.

Caption: Logical flow of the Kinetic Isotope Effect on biodegradation.

Standardized Biodegradability Assessment

To quantitatively assess the biodegradability of a chemical, standardized test guidelines are employed. The OECD 301 series of tests for "Ready Biodegradability" are the most common starting point.[16][17][18] Given that Decane-d22 is a volatile and water-insoluble substance, the OECD 301F (Manometric Respirometry) method is highly suitable.[17][19]

Protocol: OECD 301F - Manometric Respirometry Test

This method determines the extent of biodegradation by measuring the oxygen consumed by a microbial community over a 28-day period.

Principle: A known volume of a mineral medium containing a microbial inoculum and the test substance (Decane-d22) is incubated in a closed respirometer. As microorganisms degrade the substance, they consume oxygen, causing a pressure drop in the headspace that is measured by a manometer. The cumulative oxygen consumption is compared to the Theoretical Oxygen Demand (ThOD) to calculate the percentage of biodegradation.[18][19]

Materials:

-

Respirometer system with temperature control.

-

Mineral Medium (as per OECD 301 guidelines).

-

Inoculum: Activated sludge from a domestic wastewater treatment plant.

-

Test Substance: Decane-d22.

-

Positive Control: Sodium benzoate or aniline.

-

Toxicity Control: Test substance + Positive Control.

-

Blank Control: Inoculum + Mineral Medium only.

Experimental Workflow:

Caption: Experimental workflow for the OECD 301F biodegradability test.

Step-by-Step Methodology:

-

Inoculum Preparation: Collect fresh activated sludge. Homogenize and filter it to remove large particles. Wash with mineral medium via centrifugation and resuspension to reduce endogenous respiration.

-

Theoretical Oxygen Demand (ThOD) Calculation: Calculate the ThOD for Decane-d22. This is the total amount of oxygen required to completely oxidize the substance to CO₂ and D₂O.

-

Test Setup: For each condition (Test, Blank, Positive Control, Toxicity Control), prepare replicate vessels. Add the mineral medium and inoculum to each.

-

Causality Insight: Using multiple controls is essential for a self-validating test. The blank corrects for the background respiration of the inoculum, while the positive control confirms the microbial population is active and capable of degradation under the test conditions.[18] The toxicity control is critical to differentiate between recalcitrance and microbial inhibition.[19]

-

-

Dosing: Add the test substance (e.g., 100 mg/L) and control substances to the respective vessels. Decane-d22, being a liquid, can be added directly.

-

Incubation: Seal the vessels and place them in the respirometer. Incubate at a constant temperature (typically 20-25°C) in the dark for 28 days.

-

Data Collection: Monitor and record the cumulative oxygen uptake in each vessel over the 28-day period.

-

Data Analysis:

-

Calculate the net oxygen consumption for the test substance by subtracting the average consumption of the blank control.

-

Calculate the percentage biodegradation at any given time t as: % Biodegradation = (O₂ consumed [mg/L] / ThOD [mg/L]) * 100.

-

-